molecular formula C7H8ClNO2S B13332101 4,6-Dimethylpyridine-3-sulfonyl chloride

4,6-Dimethylpyridine-3-sulfonyl chloride

Katalognummer: B13332101
Molekulargewicht: 205.66 g/mol
InChI-Schlüssel: QYGZYSGLAPPZMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethylpyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . This compound is known for its applications in various chemical reactions and industrial processes. It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 4 and 6, and a sulfonyl chloride group at position 3.

Analyse Chemischer Reaktionen

4,6-Dimethylpyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include ammonia, water, and various organic solvents. The major products formed from these reactions are sulfonyl amides and sulfonic acids .

Wirkmechanismus

The mechanism of action of 4,6-Dimethylpyridine-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl amides and sulfonic acids . The molecular targets and pathways involved are primarily related to its ability to modify other molecules through sulfonylation reactions.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4,6-Dimethylpyridine-3-sulfonyl chloride include other pyridine-3-sulfonyl chlorides and their derivatives . These compounds share similar reactivity patterns but differ in their substitution patterns on the pyridine ring. The uniqueness of this compound lies in its specific substitution with methyl groups at positions 4 and 6, which can influence its reactivity and applications.

Similar Compounds

This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable compound for numerous applications.

Eigenschaften

Molekularformel

C7H8ClNO2S

Molekulargewicht

205.66 g/mol

IUPAC-Name

4,6-dimethylpyridine-3-sulfonyl chloride

InChI

InChI=1S/C7H8ClNO2S/c1-5-3-6(2)9-4-7(5)12(8,10)11/h3-4H,1-2H3

InChI-Schlüssel

QYGZYSGLAPPZMT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1S(=O)(=O)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.